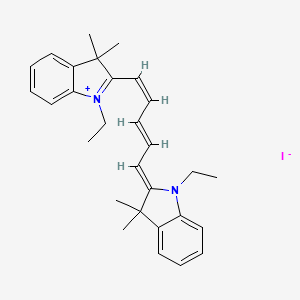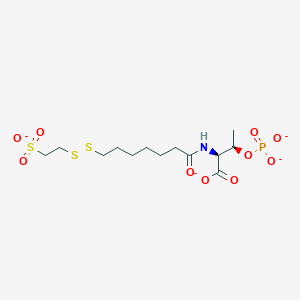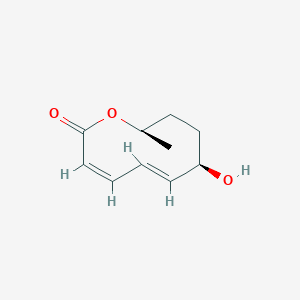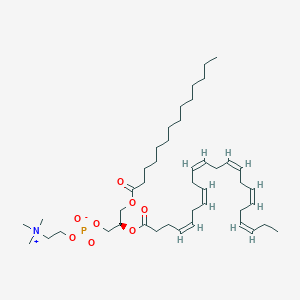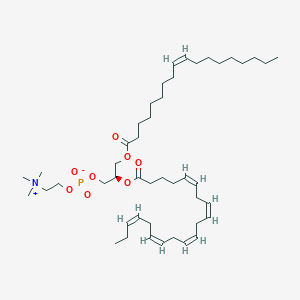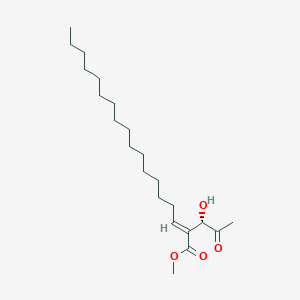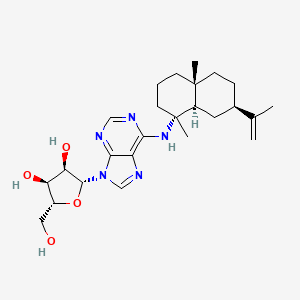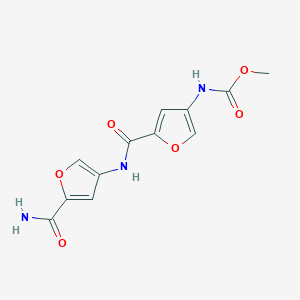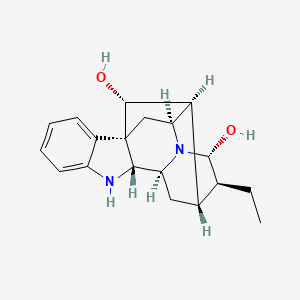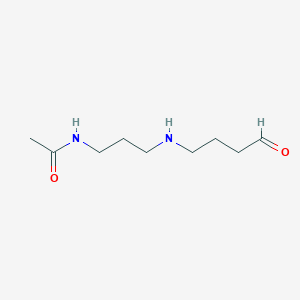
N-(3-acetamidopropyl)-4-aminobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidopropyl)-4-aminobutanal is the N-(3-acetamidopropyl)-derivative of 4-aminobutanal. It is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It is a conjugate base of a N-(3-acetamidopropyl)-4-ammoniobutanal.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity : N-(3-acetamidopropyl)-4-aminobutanal, as an aminoaldehyde, is a substrate for enzymes such as 4-aminobutanal dehydrogenase. This enzyme, purified from a Pseudomonas species, shows high activity toward aminoaldehydes like 4-aminobutanal and 3-aminopropanal. It is significant in biochemical pathways, including the metabolism of polyamines (Callewaert, Rosemblatt, & Tchen, 1974).
Role in Neurodegenerative Mechanisms : N-(3-acetamidopropyl)-4-aminobutanal, as a part of the aminoaldehyde group, is implicated in neurodegenerative diseases. In the context of augmented polyamine metabolism, it's one of the reactive aldehydes contributing to tissue death in neurodegenerative conditions. This aligns with studies showing the cytotoxicity of related compounds in retinal ganglion cell cultures (Wood, Khan, & Moskal, 2007).
Plant Stress Responses : In Arabidopsis thaliana, the terminal catabolism of putrescine involves the production of 4-aminobutanal, which is relevant for stress responses in plants. This compound, as a substrate for aminoaldehyde dehydrogenase, is crucial in polyamine metabolism and is linked to salt tolerance in plants (Zarei, Trobacher, & Shelp, 2016).
Impact on Parasite Vitality : The compound's derivatives, like aminoaldehydes, affect the vitality of parasites such as Leishmania infantum promastigotes. The study demonstrates the inhibitory effect of aldehydes derived from polyamines oxidation on these parasites, suggesting potential therapeutic applications (Massa, Spanò, Pintus, Medda, & Floris, 2010).
Pharmacological Research : The compound is also relevant in pharmacological research, particularly in the synthesis of various medicinal compounds. Studies on its derivatives have shown potential in creating anticonvulsant drugs and pain-attenuating properties (King et al., 2011).
Eigenschaften
Produktname |
N-(3-acetamidopropyl)-4-aminobutanal |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-[3-(4-oxobutylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-7-4-6-10-5-2-3-8-12/h8,10H,2-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
VYYITLJUFOHZTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCNCCCC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



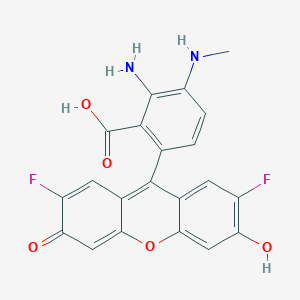
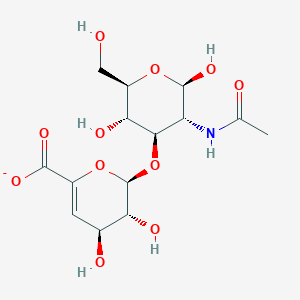
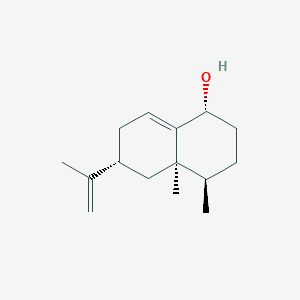
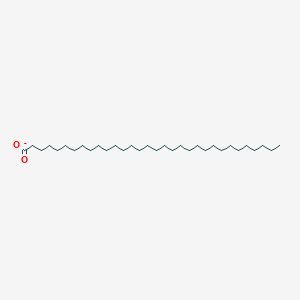
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)
